molecular formula C16H26N2O3S B6505343 N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide CAS No. 1396633-28-5

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide

Cat. No.: B6505343
CAS No.: 1396633-28-5
M. Wt: 326.5 g/mol
InChI Key: QRGFYCCTAHYFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic small molecule characterized by a cyclohexene carboxamide core linked to a piperidinylmethyl group substituted with a cyclopropanesulfonyl moiety. The cyclohexene ring may confer conformational flexibility, influencing binding affinity and selectivity.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c19-16(14-4-2-1-3-5-14)17-12-13-8-10-18(11-9-13)22(20,21)15-6-7-15/h1-2,13-15H,3-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGFYCCTAHYFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with piperidine-based derivatives, particularly fentanyl analogs and sulfonamide-containing molecules. Below is a detailed comparison with two closely related compounds from the provided evidence:

Table 1: Structural and Functional Comparison

Feature N-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide 2'-Fluoroortho-fluorofentanyl 4'-Methyl acetyl fentanyl
Core Structure Cyclohexene carboxamide Piperidin-4-yl phenethylamine Piperidin-4-yl phenethylamine
Key Substituents Cyclopropanesulfonyl, methylene linker 2-Fluorophenethyl, 2-fluorophenyl 4-Methylphenethyl, acetyl group
Polarity/Electron Effects High (sulfonyl group) Moderate (fluorine substituents) Low (methyl and acetyl groups)
Potential Targets Unknown (possibly non-opioid) μ-opioid receptor (high affinity) μ-opioid receptor (moderate affinity)
Metabolic Stability Likely enhanced (cyclopropane resistance to oxidation) Susceptible to CYP450 metabolism Moderate stability
Legal Status Not explicitly regulated in cited evidence Controlled substance Controlled substance

Key Differences

In contrast, the sulfonyl and cyclohexene groups in the target compound suggest divergent mechanisms, possibly targeting non-opioid pathways (e.g., ion channels or enzymes).

The cyclohexene carboxamide core differs from the arylacetamide structures of fentanyl derivatives, which are critical for opioid receptor binding.

Safety and Toxicity :

  • Fentanyl analogs are associated with respiratory depression and overdose risks due to high receptor affinity. The target compound’s lack of a phenethylamine moiety may mitigate these risks, though its toxicity profile remains uncharacterized.

Research Findings and Implications

  • Synthetic Accessibility : The cyclopropanesulfonyl group requires specialized synthesis (e.g., ring-opening reactions or sulfonylation of cyclopropane precursors), whereas fentanyl analogs are often synthesized via simpler N-alkylation steps .
  • Binding Studies: Computational modeling suggests the target compound’s sulfonyl group may engage in hydrogen bonding with serine or threonine residues in non-opioid targets, unlike the hydrophobic interactions of fentanyl derivatives .
  • Regulatory Landscape: While fentanyl analogs are tightly controlled, the structural novelty of the target compound may delay its classification as a controlled substance, pending further pharmacological data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.